

Topic: Scalable Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Boc-4-(morpholine-4-carbonyl)piperidine

Cat. No.: B1598462

[Get Quote](#)

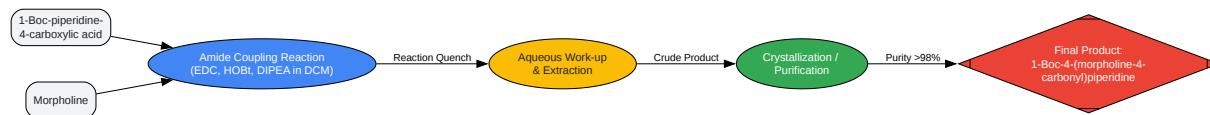
For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(morpholine-4-carbonyl)piperidine is a valuable saturated heterocyclic building block frequently utilized in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors and other targeted therapies. Its structure combines a Boc-protected piperidine core, ensuring controlled reactivity, with a morpholine amide moiety that can influence solubility and biological interactions. The demand for this intermediate necessitates a robust, efficient, and scalable synthetic process. This document provides a comprehensive guide to a scalable synthesis, focusing on a reliable amide coupling strategy. We will delve into the rationale behind reagent selection, provide detailed, step-by-step protocols for synthesis and purification, and discuss critical parameters for process scale-up.

Strategic Approach: Retrosynthetic Analysis

The most logical and industrially viable approach to constructing **1-Boc-4-(morpholine-4-carbonyl)piperidine** is through the formation of an amide bond. A retrosynthetic disconnection across the amide C-N bond reveals two readily accessible starting materials: 1-Boc-piperidine-4-carboxylic acid and morpholine. This strategy is advantageous due to the commercial availability and relative low cost of both precursors.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Workflow

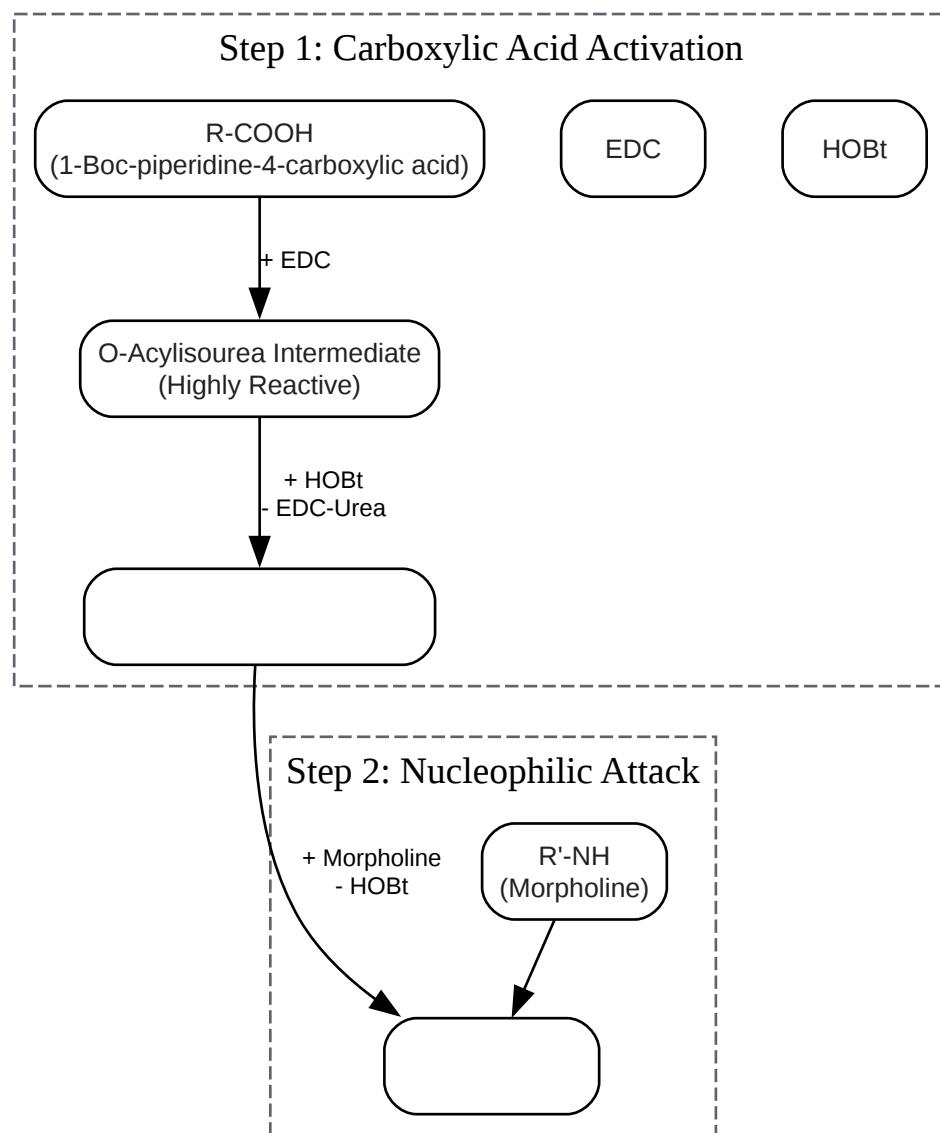
The synthesis is a direct and efficient two-component coupling. The core of the process involves the activation of the carboxylic acid group of 1-Boc-piperidine-4-carboxylic acid to facilitate nucleophilic attack by the secondary amine of morpholine.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis.

The Core Protocol: Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of modern organic synthesis, particularly in pharmaceutical development.[\[1\]](#)[\[2\]](#) This transformation requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction.[\[3\]](#)


Rationale for Reagent Selection

For a scalable and reliable process, the choice of coupling reagents is critical. While numerous options exist, a combination of a carbodiimide activator and an auxiliary nucleophile is often preferred for its efficiency, mild reaction conditions, and minimization of side reactions.[\[4\]](#)[\[5\]](#)

- Carboxylic Acid Activator: EDC (EDAC). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is a water-soluble carbodiimide.^[5] Its primary advantage in a scalable process is that the urea byproduct formed is also water-soluble, allowing for simple removal during aqueous work-up, often avoiding the need for chromatography.^[4]
- Auxiliary Nucleophile/Racemization Suppressant: HOBt. 1-Hydroxybenzotriazole (HOBt) is a common additive in carbodiimide-mediated couplings. It reacts with the highly reactive O-acylisourea intermediate to form an HOBt active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines, which serves two key purposes: it increases coupling efficiency and, for chiral acids, suppresses racemization.^{[4][6]}
- Base: DIPEA. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.
- Solvent: DCM. Dichloromethane (DCM) is an excellent choice for this reaction as it is relatively inert and effectively solubilizes the starting materials and reagents.

Mechanism of Action

The coupling proceeds via a well-established mechanism involving the formation of a highly reactive intermediate.

[Click to download full resolution via product page](#)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

Materials & Reagents:

Reagent	M.W. (g/mol)	Moles (mol)	Equivalents	Amount
1-Boc-piperidine-4-carboxylic acid	229.28	0.10	1.0	22.9 g
Morpholine	87.12	0.11	1.1	9.6 g (9.5 mL)
EDC·HCl	191.70	0.12	1.2	23.0 g
HOBr (anhydrous)	135.12	0.12	1.2	16.2 g
DIPEA	129.24	0.30	3.0	38.8 g (52.0 mL)
Dichloromethane (DCM)	-	-	-	250 mL
1 M HCl (aq)	-	-	-	As needed for work-up
Saturated NaHCO ₃ (aq)	-	-	-	As needed for work-up
Brine	-	-	-	As needed for work-up
Anhydrous MgSO ₄ or Na ₂ SO ₄	-	-	-	For drying

Procedure:

- Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1-Boc-piperidine-4-carboxylic acid (22.9 g, 0.10 mol), HOBr (16.2 g, 0.12 mol), and dichloromethane (250 mL).
- Initial Cooling: Stir the resulting slurry and cool the flask to 0 °C using an ice-water bath.
- Reagent Addition: Add morpholine (9.5 mL, 0.11 mol) followed by the dropwise addition of DIPEA (52.0 mL, 0.30 mol) over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

- Activator Addition: Add EDC·HCl (23.0 g, 0.12 mol) portion-wise over 15-20 minutes. A slight exotherm may be observed; maintain the temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting carboxylic acid.
- Quenching and Work-up:
 - Cool the reaction mixture back to 0 °C.
 - Slowly add 150 mL of water to quench the reaction.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid or viscous oil.
- Purification:
 - Dissolve the crude product in a minimal amount of a hot solvent like ethyl acetate or isopropanol.
 - Add a non-polar solvent like hexanes or heptane until turbidity is observed.
 - Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-4 °C) to facilitate crystallization.
 - Collect the resulting solid by vacuum filtration, wash with cold heptane, and dry under vacuum.

Expected Yield: 80-95%. The product should be a white to off-white solid.

Analytical Characterization

To confirm the identity and purity of the synthesized **1-Boc-4-(morpholine-4-carbonyl)piperidine**, the following analytical techniques are recommended.

Technique	Expected Results
¹ H NMR	(CDCl ₃ , 400 MHz, δ ppm): ~4.1 (br s, 2H), 3.6-3.7 (m, 8H), 2.9-3.0 (m, 1H), 2.7-2.8 (m, 2H), 1.7-1.9 (m, 4H), 1.45 (s, 9H). The integration and splitting patterns should be consistent with the target structure.
¹³ C NMR	(CDCl ₃ , 101 MHz, δ ppm): ~174 (C=O, amide), ~155 (C=O, Boc), ~80 (quaternary C, Boc), ~67 (morpholine CH ₂), ~45 (morpholine CH ₂), ~43 (piperidine CH ₂), ~41 (piperidine CH), ~28.5 (piperidine CH ₂), ~28.4 (CH ₃ , Boc).
Mass Spec	(ESI+): Expected m/z for [M+H] ⁺ = 299.20.
HPLC/UPLC	A single major peak with purity >98% is expected under appropriate chromatographic conditions.
Melting Point	A sharp melting point should be observed, consistent with a pure compound.

Considerations for Scale-Up

Transitioning this protocol from the lab bench to a pilot plant or manufacturing scale requires careful consideration of several factors:

- Thermal Safety: The addition of EDC can be exothermic. On a larger scale, the rate of addition must be carefully controlled, and efficient reactor cooling is paramount to maintain temperature control.
- Solvent Choice: While DCM is effective, its environmental and health profile may be undesirable for large-scale production. Alternative solvents like 2-MeTHF or CPME could be investigated.

- **Work-up and Isolation:** Large-volume extractions can be cumbersome. A direct crystallization from the reaction mixture after quenching or a solvent swap might be a more efficient isolation strategy to develop.
- **Reagent Sourcing and Cost:** The cost of coupling reagents (EDC, HOBt) can become significant at scale. Investigating alternative activation methods, such as conversion to the acid chloride with thionyl chloride, could be more economical, but this requires handling more hazardous reagents and may not be compatible with all substrates.^{[5][7]} Boron-based reagents have also been shown to be effective for large-scale amidation.^[8]

Safety and Handling

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Reagent Handling:**
 - EDC·HCl: Can cause skin and eye irritation. It is a moisture-sensitive reagent.
 - HOBt: Is sold in both anhydrous and hydrated forms. The anhydrous form can have explosive properties if heated rapidly or subjected to impact; handle with care.
 - DIPEA: Is a corrosive and flammable liquid.
 - DCM: Is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
- **Waste Disposal:** Dispose of all chemical waste according to institutional and local regulations.

References

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [\[Link\]](#)
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃(3).
- Amide synthesis by acyl
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [\[Link\]](#)
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [\[Link\]](#)
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [\[Link\]](#)
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Coupling Reagents. Aappotec Peptides. [\[Link\]](#)
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [\[Link\]](#)
- TEMPO-Mediated Oxid
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- 1-Boc-4-AP. Wikipedia. [\[Link\]](#)
- 4-Morpholinopiperidine-4-carboxamide. PubChem. [\[Link\]](#)
- Tert-butyl 4-(hydroxymethyl)
- 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
- Amide Synthesis. Fisher Scientific. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Topic: Scalable Synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598462#scalable-synthesis-of-1-boc-4-morpholine-4-carbonyl-piperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com